molecular formula C22H26N4O4S B2520712 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide CAS No. 1105252-08-1

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2520712
CAS No.: 1105252-08-1
M. Wt: 442.53
InChI Key: MLBRIXRNPGTLEW-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a trimethoxyphenyl group, a benzothiazole ring, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The trimethoxyphenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents and catalysts. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is unique due to the combination of its three distinct functional groups, which contribute to its diverse biological activities and potential therapeutic applications. This combination allows for multiple modes of action and interactions with various molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-25-7-9-26(10-8-25)22-24-16-6-5-15(13-19(16)31-22)23-21(27)14-11-17(28-2)20(30-4)18(12-14)29-3/h5-6,11-13H,7-10H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBRIXRNPGTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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